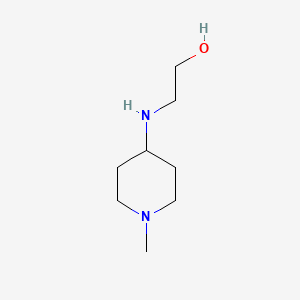

2-(1-Methyl-piperidin-4-ylamino)-ethanol

Description

2-(1-Methyl-piperidin-4-ylamino)-ethanol is a secondary amine compound featuring a piperidine ring substituted with a methyl group at the 1-position and an ethanol-linked amino group at the 4-position. Its molecular structure combines hydrophilic (ethanol) and lipophilic (piperidine) moieties, making it a versatile intermediate in pharmaceutical synthesis.

Structure

3D Structure

Properties

IUPAC Name |

2-[(1-methylpiperidin-4-yl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-10-5-2-8(3-6-10)9-4-7-11/h8-9,11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOXBDJWQOVQCOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390050 | |

| Record name | 2-(1-Methyl-piperidin-4-ylamino)-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942205-82-5 | |

| Record name | 2-(1-Methyl-piperidin-4-ylamino)-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-piperidin-4-ylamino)-ethanol typically involves the reaction of 1-methylpiperidine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Step 1: 1-Methylpiperidine is reacted with ethylene oxide.

Step 2: The reaction mixture is heated to a specific temperature to facilitate the reaction.

Step 3: The product, this compound, is isolated and purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-piperidin-4-ylamino)-ethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various reduced derivatives.

Scientific Research Applications

2-(1-Methyl-piperidin-4-ylamino)-ethanol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of biological systems and as a building block for biologically active molecules.

Industry: The compound is used in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-piperidin-4-ylamino)-ethanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural and Functional Differences

- Positional Isomerism: 2-Amino-2-(1-methylpiperidin-4-yl)ethanol (CAS 1541407-36-6) differs from the target compound only in the position of the amino group on the ethanol chain. This subtle change may alter hydrogen-bonding capacity and receptor interactions in biological systems .

Biological Activity

2-(1-Methyl-piperidin-4-ylamino)-ethanol, with the CAS number 942205-82-5, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biochemical properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methyl group and an aminoethanol moiety. This structural configuration is crucial for its interaction with biological targets.

| Property | Details |

|---|---|

| Chemical Formula | C₈H₁₈N₂O |

| Molecular Weight | 170.25 g/mol |

| CAS Number | 942205-82-5 |

1. Enzyme Interactions

This compound has been shown to interact with several enzymes, notably:

- Aldose Reductase : The compound acts as an inhibitor of aldose reductase, which plays a critical role in the polyol pathway of glucose metabolism. Inhibition of this enzyme can mitigate complications associated with diabetes by reducing sorbitol accumulation .

2. Cellular Effects

The compound influences various cellular processes:

- Cell Signaling Pathways : It modulates pathways related to inflammation and oxidative stress, suggesting potential therapeutic applications in inflammatory diseases.

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation through apoptosis induction mechanisms .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes.

Aldose Reductase Inhibition

The binding of the compound to the active site of aldose reductase prevents substrate access, thereby inhibiting its function. This mechanism is pivotal for its potential use in managing diabetic complications.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

1. Anticancer Studies

Research has demonstrated that derivatives similar to this compound exhibit anticancer properties. For instance, compounds with oxadiazole structures have shown varying degrees of efficacy against cancer cell lines through mechanisms involving apoptosis .

2. Antimicrobial Activity

Studies on related compounds have revealed promising antimicrobial properties against both Gram-positive and Gram-negative bacteria, indicating the potential for broader applications in treating infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.